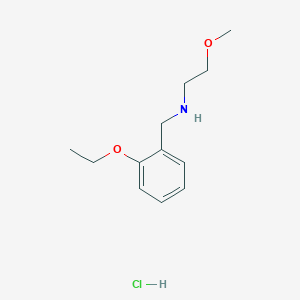![molecular formula C15H22Cl2N2O2 B5343191 2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5343191.png)
2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has been widely used in scientific research. This compound, also known as DBPPE, belongs to the class of piperazine derivatives and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of 2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol involves the modulation of neurotransmitter activity in the central nervous system. Specifically, this compound has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, emotion, and behavior. This compound has also been shown to block the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the synaptic cleft.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to affect the levels of various hormones, including cortisol and prolactin. These effects can lead to changes in mood, emotion, and behavior, as well as alterations in physiological processes such as blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using 2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its ability to modulate the activity of several neurotransmitter systems simultaneously. This compound has also been shown to have a relatively low toxicity profile, making it a safe and effective tool for studying the central nervous system. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
将来の方向性
There are several future directions for research on 2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the long-term effects of this compound on the central nervous system, including its potential role in the development of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-(2-hydroxyethoxy)ethanol with 4-(2,4-dichlorobenzyl)piperazine in the presence of a base catalyst. The resulting product is then purified through a series of steps, including extraction and recrystallization.
科学的研究の応用
2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol has been widely used in scientific research as a tool for studying the central nervous system. This compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in a wide range of physiological processes. In addition, this compound has been used to investigate the role of these neurotransmitters in various diseases, including schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
2-[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2/c16-14-2-1-13(15(17)11-14)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXECXENLXDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5343115.png)
![8-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343123.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5343138.png)


![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![N~4~-{4-[(tert-butylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5343192.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5343195.png)